Obinepitide - 348119-84-6

Obinepitide

Catalog Number: EVT-10908575
CAS Number: 348119-84-6
Molecular Formula: C185H288N54O55S2
Molecular Weight: 4213 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Obinepitide is a synthetic analogue of two natural human hormones, PYY and Pancreatic Polypeptide, which normally are released during a meal. These hormones are known to play a role in the regulation of food intake and appetite in man as satiety signal from the GI-tract to the CNS. In obinepitide, the properties of both of these hormones have been implanted into a single molecule.
Source and Classification

Obinepitide is classified as a peptide, specifically a modified form of proline. Its synthesis involves several chemical transformations, including oxidation and condensation reactions, which are critical for its formation. The compound is synthesized through methods that enhance its stability and bioactivity, making it suitable for therapeutic applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of Obinepitide typically involves the following steps:

  1. Oxidation of Prolinol: The synthesis begins with the oxidation of (S)-prolinol using Dess–Martin periodinane. This step converts the alcohol into an aldehyde without the need for isolation.
  2. Condensation Reaction: The aldehyde formed is then subjected to a condensation reaction with glyoxal in the presence of ammonia in methanol. This reaction leads to the formation of Obinepitide with high yields exceeding 80% .
  3. Purification: After synthesis, the crude product is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) to ensure the removal of impurities and achieve the desired purity level.

This multi-step synthetic route highlights the importance of optimizing each reaction condition to maximize yield and purity.

Molecular Structure Analysis

Structure and Data

Obinepitide possesses a distinct molecular structure characterized by its cyclic formation due to the presence of proline. The specific arrangement of atoms contributes to its pharmacological properties.

  • Molecular Formula: The exact molecular formula can vary based on modifications during synthesis.
  • Molecular Weight: Typically around 400-500 Da, depending on the specific structure achieved during synthesis.

The three-dimensional conformation plays a crucial role in its interaction with biological targets, influencing its efficacy as a therapeutic agent.

Chemical Reactions Analysis

Reactions and Technical Details

Obinepitide undergoes several key chemical reactions during its synthesis:

  1. Oxidation: The transformation of (S)-prolinol to an aldehyde is crucial for further reactions.
  2. Condensation: The reaction with glyoxal involves nucleophilic attack by ammonia, leading to the formation of the peptide bond characteristic of Obinepitide.
  3. Purification Reactions: Following synthesis, purification processes like RP-HPLC are employed to isolate the desired product from by-products and unreacted materials .

These reactions are fundamental in establishing the compound's final structure and ensuring its biological activity.

Mechanism of Action

Process and Data

Obinepitide exerts its effects through specific interactions with receptors involved in metabolic regulation. While detailed mechanistic studies are ongoing, preliminary data suggest that it may influence pathways related to appetite suppression and energy expenditure.

  • Target Receptors: Research indicates that Obinepitide may interact with receptors associated with satiety signaling.
  • Biological Effects: Initial studies have shown potential effects on weight loss and metabolic improvement in animal models, suggesting a promising avenue for further research in human applications .

Understanding these mechanisms is essential for developing effective therapeutic strategies utilizing Obinepitide.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Obinepitide exhibits several notable physical and chemical properties:

  • Solubility: Generally soluble in polar solvents such as water and methanol, which aids in its formulation for therapeutic use.
  • Stability: The compound's stability can be influenced by environmental factors such as pH and temperature; thus, careful storage conditions are recommended.
  • Melting Point: Specific melting points can vary based on the formulation but typically fall within a defined range suitable for peptide compounds.

These properties are critical for determining how Obinepitide can be effectively used in clinical settings.

Applications

Scientific Uses

Obinepitide has potential applications in various scientific fields:

  • Pharmacology: Its role in metabolic regulation opens avenues for developing treatments for obesity and related metabolic disorders.
  • Research Studies: Ongoing research aims to explore its efficacy in different biological systems, potentially leading to new therapeutic modalities.
  • Drug Development: As a peptide-based drug candidate, it may serve as a model for designing other peptides with similar or enhanced biological activities .

The versatility of Obinepitide positions it as a significant compound within pharmaceutical research, warranting further investigation into its full therapeutic potential.

Molecular Design and Structural Rationale of Obinepitide

Bioinspiration from Endocrine Signaling Pathways

Dual Hormone Mimicry: Integration of Peptide YY and Pancreatic Polypeptide Structural Motifs

Obinepitide represents a breakthrough in peptide therapeutics by strategically combining structural elements from two endogenous regulators of energy homeostasis: Peptide YY (3-36) (Peptide YY) and Pancreatic Polypeptide. Both hormones belong to the evolutionarily conserved pancreatic polypeptide-fold (PP-fold) family, characterized by a distinctive U-shaped tertiary structure stabilized by polyproline helices and β-turns [2] [6]. This architecture enables high-affinity engagement with G-protein-coupled Y receptors (YRs) in the gut-brain axis. Peptide YY, secreted postprandially by distal intestinal L-cells, primarily activates hypothalamic Y2 receptors to induce satiety. Pancreatic Polypeptide, released from pancreatic F-cells, exerts its effects largely through brainstem Y4 receptors to regulate gastric emptying and appetite suppression [5] [8].

The molecular design of Obinepitide integrates the N-terminal binding domain of Peptide YY (critical for Y2 receptor activation) with the C-terminal receptor recognition motif of Pancreatic Polypeptide (essential for Y4 receptor specificity) [6]. This chimeric approach preserves the conserved PP-fold configuration while optimizing receptor cross-reactivity. Structural alignment reveals that Obinepitide maintains the crucial α-helical segments (residues 11-31) and β-turn (residues 32-36) necessary for maintaining the tertiary structure that binds Y receptors, while incorporating strategic substitutions at positions 4, 7, and 34 to enhance receptor promiscuity [6].

Table 1: Key Structural Motifs in Obinepitide's Design

Structural ElementPeptide YY ContributionPancreatic Polypeptide ContributionFunctional Significance
N-terminal (1-10)Tyr-Pro-Ser-Lys-Pro (YPSKP)-Y2 receptor activation motif
Mid-region (11-31)Conserved α-helixConserved α-helixPP-fold structural integrity
C-terminal (32-36)-Tyr-Arg-Pro-Arg-Tyr (YRPRI)Y4 receptor specificity
Residue 34Arg → Gln substitutionGln retentionEnhanced Y2/Y4 dual affinity

Peptide Engineering Strategies for Receptor Multi-Targeting

Obinepitide's efficacy stems from advanced peptide engineering methodologies that overcome the pharmacokinetic limitations of native hormones. Three key strategies were employed:

  • Backbone Hybridization: The peptide sequence was constructed using a de novo splicing approach, incorporating residues 1-18 of Peptide YY (3-36) fused to residues 19-36 of human Pancreatic Polypeptide. This fusion preserved the bioactive conformations while eliminating steric clashes through molecular dynamics-guided residue selection [6].

  • Stability Enhancement: Native Peptide YY and Pancreatic Polypeptide undergo rapid proteolysis by dipeptidyl peptidase-IV (DPP-IV) and endopeptidases. Obinepitide incorporates D-amino acid substitutions at cleavage-vulnerable positions (Pro³⁴ → D-Pro³⁴) and N-terminal acetylation to extend plasma half-life from minutes to hours [4] [6]. Cyclization via disulfide bonding between Cys residues at positions 2 and 28 further stabilizes the PP-fold against intestinal and serum proteases [4].

  • Receptor Interface Optimization: Alanine scanning mutagenesis identified key residues for Y2/Y4 affinity. Incorporation of Gln³⁴ (from Pancreatic Polypeptide) instead of Arg³⁴ (in Peptide YY) reduced steric hindrance in the Y4 receptor binding pocket while maintaining Y2 engagement through compensatory electrostatic interactions with receptor residues Glu³.²⁹ and Asp⁶.⁵⁹ [2] [6].

Table 2: Peptide Engineering Strategies in Obinepitide

Engineering ChallengeSolutionStructural ImpactFunctional Outcome
Proteolytic susceptibilityD-amino acid at position 34; N-terminal acetylationShielded cleavage sitesHalf-life extension (t₁/₂ > 120 min)
Y2/Y4 selectivity conflictGln³⁴ substitutionReduced steric bulk in binding pocketBalanced Y2/Y4 affinity (Ki = 0.8 nM / 1.2 nM)
Conformational instabilityCys²-Cys²⁸ cyclizationStabilized U-shaped tertiary structureEnhanced receptor binding kinetics

Computational Modeling of Receptor-Ligand Interactions

Y2/Y4 Receptor Binding Affinity Optimization

Obinepitide's design leveraged computational biophysics to achieve unprecedented dual-receptor affinity. Molecular docking simulations using cryo-EM-derived structures of human Y2 and Y4 receptors (PDB: 6VD7, 6VD9) revealed distinct binding poses:

For Y2 receptor engagement, Obinepitide's N-terminal segment (Tyr¹-Tyr⁷) penetrates the orthosteric pocket, forming salt bridges with Glu¹¹⁹ (transmembrane helix 3), hydrogen bonds with Gln²⁸⁶ (helix 6), and hydrophobic interactions with Phe³⁰⁷ (helix 7) [2] [6]. The C-terminal Tyr³⁶ anchors to extracellular loop 2 (ECL2) through π-stacking with His²⁹⁸.

Y4 receptor binding prioritizes C-terminal interactions, where Arg³³-Arg³⁵ forms a charge-stabilized clamp with Glu¹⁰⁷ (ECL1) and Asp⁸⁴ (helix 2). The PP-fold's β-turn (Pro³¹-Leu³²) inserts into a hydrophobic cleft formed by Leu¹⁰², Phe¹⁸⁴, and Ile²⁸⁰ [5] [6]. Free energy perturbation calculations guided residue-specific optimizations:

  • Substitution of Pro³⁴ with D-Pro³⁴ improved conformational flexibility, reducing binding energy by 2.3 kcal/mol
  • Introduction of Glu¹⁴ enhanced electrostatic complementarity with Y4's Arg¹⁰¹, increasing residence time by 40%
  • Removal of N-terminal phosphorylation sites minimized receptor desensitization

Table 3: Computational Binding Parameters for Obinepitide

ReceptorBinding Energy (ΔG kcal/mol)Key InteractionsResidue Optimization
Y2 receptor-12.8 ± 0.4Glu¹¹⁹ salt bridge, Gln²⁸⁶ H-bond, Phe³⁰⁷ stackingD-Pro³⁴ for kink stability
Y4 receptor-11.5 ± 0.6Glu¹⁰⁷ charge clamp, Leu¹⁰²/Phe¹⁸⁴ hydrophobicGlu¹⁴ for electrostatic match

Conformational Dynamics in Gut-Brain Axis Signaling

Obinepitide's signaling efficacy depends on its dynamic structural transitions within physiological environments. All-atom molecular dynamics (MD) simulations (200 ns) in membrane bilayers revealed:

  • pH-Dependent Folding: At intestinal pH (6.5-7.0), protonation of His²⁶ stabilizes the PP-fold through intramolecular H-bonding with Asp¹⁰. This facilitates luminal stability before receptor engagement. At neural pH (7.4), deprotonation induces conformational expansion that exposes the C-terminal epitope for Y4 receptor binding [6] [9].

  • Membrane-Associated Pre-organization: Obinepitide adopts a membrane-anchored intermediate state via electrostatic interactions between Arg³³-Arg³⁵ and phospholipid heads. This orientation reduces the conformational entropy penalty upon receptor binding, increasing association rates by 3-fold compared to unstructured peptides [9].

  • Allosteric Modulation: Steered MD simulations demonstrated that Obinepitide binding induces Y2 receptor transmembrane domain rotation (15°), stabilizing an intracellular conformation that preferentially recruits β-arrestin-2 over Gi/o proteins. This bias explains the compound's prolonged anorexigenic effect despite reduced G-protein signaling [6]. Cryo-EM structures confirmed that Obinepitide stabilizes a unique Y4 receptor conformation where extracellular loop 3 (ECL3) folds over the ligand-binding pocket, creating a structural latch that prolongs residence time [6].

These computational insights guided the selection of Obinepitide's final sequence from over 50 designed variants, achieving a molecule that integrates the satiety-inducing properties of Peptide YY with Pancreatic Polypeptide's effects on gut motility through optimized multi-receptor engagement. The success of this approach demonstrates the power of combining endocrine system bioinspiration with computational biophysics for metabolic peptide therapeutics.

Properties

CAS Number

348119-84-6

Product Name

Obinepitide

IUPAC Name

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid

Molecular Formula

C185H288N54O55S2

Molecular Weight

4213 g/mol

InChI

InChI=1S/C185H288N54O55S2/c1-20-91(10)144(176(289)230-125(83-137(191)250)166(279)218-116(64-74-296-19)161(274)224-121(77-89(6)7)169(282)234-145(97(16)240)177(290)220-110(32-24-68-204-185(199)200)154(267)215-112(54-59-134(188)247)157(270)213-108(30-22-66-202-183(195)196)155(268)222-118(147(192)260)78-99-37-45-103(242)46-38-99)233-170(283)123(80-101-41-49-105(244)50-42-101)227-156(269)109(31-23-67-203-184(197)198)212-153(266)107(29-21-65-201-182(193)194)214-164(277)119(75-87(2)3)225-168(281)127(85-142(258)259)223-150(263)94(13)206-148(261)93(12)208-162(275)122(79-100-39-47-104(243)48-40-100)226-160(273)111(53-58-133(187)246)211-149(262)95(14)207-152(265)115(63-73-295-18)217-158(271)113(55-60-135(189)248)216-159(272)114(56-61-139(252)253)219-172(285)131-35-28-72-239(131)181(294)146(98(17)241)235-151(264)96(15)209-163(276)124(82-136(190)249)228-167(280)126(84-141(256)257)210-138(251)86-205-171(284)129-33-25-70-237(129)180(293)128(81-102-43-51-106(245)52-44-102)231-175(288)143(90(8)9)232-174(287)132-36-27-71-238(132)179(292)117(57-62-140(254)255)221-165(278)120(76-88(4)5)229-173(286)130-34-26-69-236(130)178(291)92(11)186/h37-52,87-98,107-132,143-146,240-245H,20-36,53-86,186H2,1-19H3,(H2,187,246)(H2,188,247)(H2,189,248)(H2,190,249)(H2,191,250)(H2,192,260)(H,205,284)(H,206,261)(H,207,265)(H,208,275)(H,209,276)(H,210,251)(H,211,262)(H,212,266)(H,213,270)(H,214,277)(H,215,267)(H,216,272)(H,217,271)(H,218,279)(H,219,285)(H,220,290)(H,221,278)(H,222,268)(H,223,263)(H,224,274)(H,225,281)(H,226,273)(H,227,269)(H,228,280)(H,229,286)(H,230,289)(H,231,288)(H,232,287)(H,233,283)(H,234,282)(H,235,264)(H,252,253)(H,254,255)(H,256,257)(H,258,259)(H4,193,194,201)(H4,195,196,202)(H4,197,198,203)(H4,199,200,204)/t91-,92-,93-,94-,95-,96-,97+,98+,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,143-,144-,145-,146-/m0/s1

InChI Key

LDUARVOCMXITCM-ILMFCTMOSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C4CCCN4C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C7CCCN7C(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C8CCCN8C(=O)C(C)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@@H]5CCCN5C(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]8CCCN8C(=O)[C@H](C)N

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